N,N-Diisopropylethylamine
Overview
Description
Diisopropylethylamine, also known as Hünig’s base, is an organic compound that is a tertiary amine. It is widely used in organic chemistry as a non-nucleophilic base. The compound is named after the German chemist Siegfried Hünig. Diisopropylethylamine is a colorless liquid with a fishy, ammoniacal odor and has the chemical formula C8H19N .
Mechanism of Action
N,N-Diisopropylethylamine, also known as Diisopropylethylamine, N-Ethyldiisopropylamine, Ethyldiisopropylamine, or Hünig’s base, is an organic compound that is a tertiary amine . It plays a significant role in organic chemistry as a non-nucleophilic base .
Target of Action
The primary target of this compound is small electrophiles, such as protons . The compound consists of a central nitrogen atom bonded to an ethyl group and two isopropyl groups . A lone pair of electrons resides on the nitrogen atom, which can react with electrophiles . The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair .
Mode of Action
This compound acts as a proton scavenger in organic synthesis . It is a sterically hindered organic base that is commonly employed for substitution reactions . It can also act as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .
Biochemical Pathways
This compound is used in various biochemical pathways, particularly in the synthesis of complex heterocyclic compounds . It is commonly used in alkylation, aldol-like reactions, eliminations, and selective generation of enolates .
Pharmacokinetics
It is known that the compound has low solubility in water, which makes it very easily recovered in commercial processes .
Result of Action
The result of this compound’s action is the formation of new organic compounds through various reactions. For example, it is used in the synthesis of indenopyrones . It is also used in the hydrogenation of α, β-unsaturated nitriles .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is highly flammable and can cause severe skin burns and eye damage . Therefore, it should be handled with care, away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
N,N-Diisopropylethylamine is used in organic chemistry as a proton scavenger . It is commonly employed for substitution reactions . It acts as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .
Cellular Effects
It is known that this compound is used in organic chemistry as a non-nucleophilic base , suggesting that it may interact with various cellular components and influence cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a non-nucleophilic base . It consists of a central nitrogen atom that is bonded to an ethyl group and two isopropyl groups . A lone pair of electrons resides on the nitrogen atom, which can react with electrophiles . The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair .
Temporal Effects in Laboratory Settings
It is known that this compound is a good base but a poor nucleophile , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that this compound is a good base but a poor nucleophile , suggesting that it may have different effects at different dosages.
Metabolic Pathways
It is known that this compound is a good base but a poor nucleophile , suggesting that it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound is a good base but a poor nucleophile , suggesting that it may interact with various transporters or binding proteins and influence its localization or accumulation.
Subcellular Localization
It is known that this compound is a good base but a poor nucleophile , suggesting that it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications.
Preparation Methods
Diisopropylethylamine is commercially available and can be synthesized through various methods. One traditional method involves the alkylation of diisopropylamine with diethyl sulfate . Another method includes reacting diisopropylamine and ethyl chloride in a high-pressure autoclave using a MIX type catalyst. The reaction conditions typically involve a temperature range of 130-230°C and a pressure range of 0.8-2.5 MPa . The compound can also be purified by distillation from potassium hydroxide or calcium hydride .
Chemical Reactions Analysis
Diisopropylethylamine is known for its role as a sterically hindered organic base, making it a good base but a poor nucleophile . It is commonly employed in amide coupling reactions between a carboxylic acid (typically activated, for example, as an acid chloride) and a nucleophilic amine . The compound can also participate in alkylation, aldol-like reactions, eliminations, and selective generation of enolates . Due to its steric hindrance, it primarily reacts with small electrophiles such as protons .
Scientific Research Applications
Diisopropylethylamine has a wide range of applications in scientific research and industry. It is used as a proton scavenger in organic synthesis, which helps in reducing byproducts due to its less nucleophilic nature . The compound is also employed in the palladium(0)-catalyzed alkoxy carbonylation of allyl phosphates and acetates, selective enolate formation, and C–N coupling of aryl halides with nitroarenes in the presence of a nickel catalyst . Additionally, it is used in the synthesis of mannosylated ovalbumin peptides and as an activator for chiral iridium N, P ligand complexes .
Comparison with Similar Compounds
Diisopropylethylamine is structurally similar to other hindered organic bases such as triethylamine and 2,6-di-tert-butylpyridine . diisopropylethylamine is more sterically hindered than triethylamine, making it a better base but a poorer nucleophile . This steric hindrance allows diisopropylethylamine to be used in reactions where a non-nucleophilic base is required, providing an advantage over less hindered bases.
Similar Compounds
- Triethylamine
- 2,6-Di-tert-butylpyridine
- 1,5-Diazabicyclo(4.3.0)non-5-ene
- 1,8-Diazabicycloundec-7-ene
- Triisopropylamine
Properties
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFZNNIVVJXRND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064561 | |
Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diisopropylethylamine | |
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Vapor Pressure |
12.0 [mmHg] | |
Record name | N,N-Diisopropylethylamine | |
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CAS No. |
7087-68-5 | |
Record name | Diisopropylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7087-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Diisopropylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007087685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyldiisopropylamine | |
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Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |
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Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8064561 | |
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Record name | Ethyldiisopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.629 | |
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Record name | N,N-DIISOPROPYLETHYLAMINE | |
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Retrosynthesis Analysis
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